

# 4-Chlorothiazolo[5,4-c]pyridine molecular structure

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Compound Name: 4-Chloro[1,3]thiazolo[5,4-c]pyridine

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An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Chlorothiazolo[5,4-c]pyridine

**Authored by: A Senior Application Scientist**

## Abstract

The thiazolo[5,4-c]pyridine core is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. The introduction of a chlorine atom at the 4-position creates 4-Chlorothiazolo[5,4-c]pyridine, a highly versatile and reactive intermediate. This chlorine acts as a synthetic handle, enabling extensive chemical modifications and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, chemical reactivity, and the significant role of 4-Chlorothiazolo[5,4-c]pyridine as a foundational building block in the development of targeted therapeutics.

## The Thiazolo[5,4-c]pyridine Scaffold: A Privileged Structure in Drug Design

Heterocyclic compounds form the backbone of a vast majority of pharmaceutical agents, providing the structural and electronic diversity necessary for specific and high-affinity

interactions with biological macromolecules.[1] Among these, fused bicyclic systems are of particular interest. The thiazolo[5,4-c]pyridine scaffold, an isostere of purine, has emerged as a "privileged structure" due to its ability to serve as a potent hinge-binding motif for numerous protein kinases.[2] This structural feature, combined with its synthetic tractability, has made it a cornerstone in the design of inhibitors for targets implicated in cancer, inflammation, and other proliferative diseases.[1][3]

The subject of this guide, 4-Chlorothiazolo[5,4-c]pyridine, is a key derivative that capitalizes on this privileged core. The chlorine atom at the C4 position is not merely a substituent; it is a strategically placed leaving group that unlocks a multitude of synthetic pathways, primarily through nucleophilic aromatic substitution (S<sub>N</sub>Ar). This reactivity allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties, making it an invaluable tool for medicinal chemists.

## Molecular Structure and Physicochemical Profile

The fundamental structure of 4-Chlorothiazolo[5,4-c]pyridine consists of a pyridine ring fused with a thiazole ring. The precise arrangement of the fusion and heteroatoms dictates its unique electronic and steric properties.

### Core Structure and Nomenclature

The molecule is formally named 4-chloro-[4][5]thiazolo[5,4-c]pyridine. The numbering convention follows standard heterocyclic nomenclature, with the chlorine atom occupying a key position on the pyridine ring, activated by the adjacent ring nitrogen.

Caption: 2D structure of 4-Chlorothiazolo[5,4-c]pyridine.

### Physicochemical Data

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

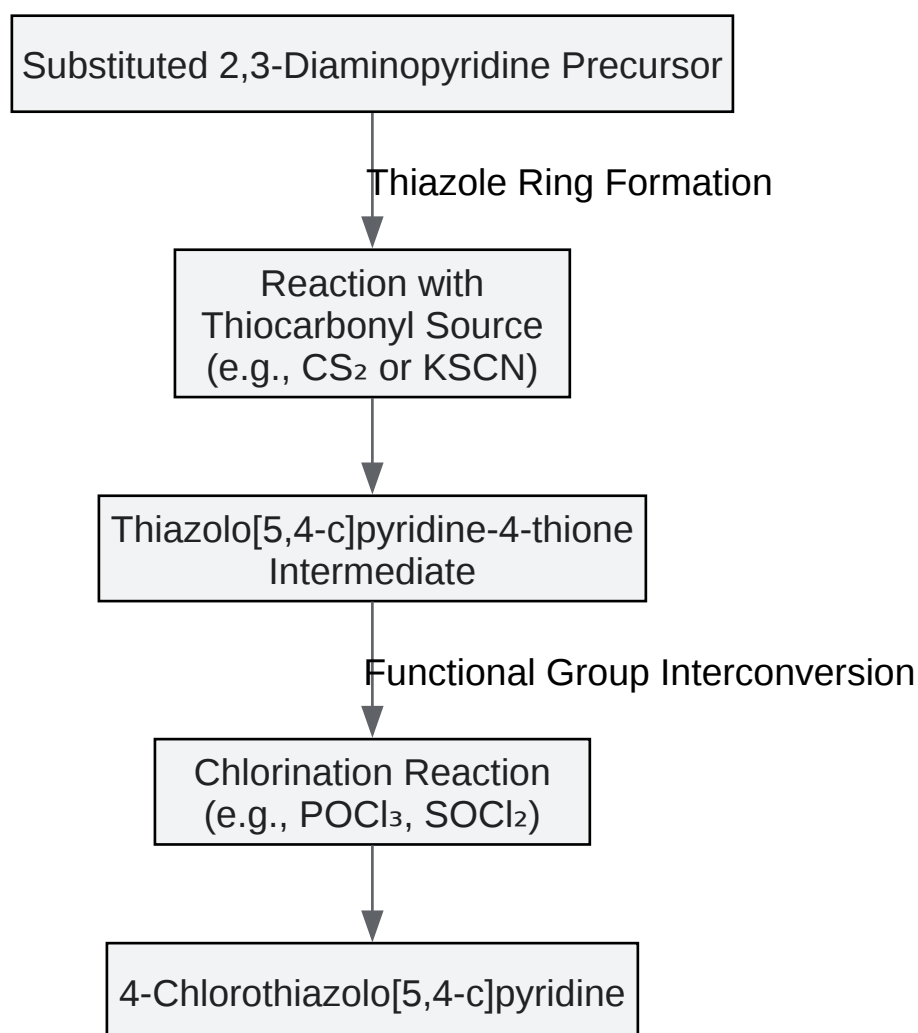
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClN <sub>2</sub> S	[6]
Monoisotopic Mass	169.97055 Da	[6]
Molecular Weight	170.62 g/mol	[7]
XlogP (Predicted)	1.8	[6]
InChIKey	KYXFVXOEMXFSKJ- UHFFFAOYSA-N	[6]

## Synthesis and Structural Characterization

While specific, optimized protocols for 4-Chlorothiazolo[5,4-c]pyridine are often proprietary, its synthesis can be achieved through established heterocyclic chemistry principles. A common and logical approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core.

## General Synthetic Workflow

The synthesis typically begins with a commercially available and appropriately substituted pyridine derivative. The key transformation is the formation of the fused thiazole ring.



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Caption: Plausible synthetic workflow for 4-Chlorothiazolo[5,4-c]pyridine.

#### Experimental Causality:

- Step 1 (Thiazole Formation): The choice of a 2,3-diaminopyridine derivative provides the necessary nitrogen and carbon atoms in the correct orientation for cyclization. Reacting this with a thiocarbonyl source like potassium thiocyanate or carbon disulfide is a classic method for constructing the 2-aminothiazole or thiazolidine-2-thione moiety, which upon tautomerization and further reaction yields the fused system.
- Step 2 (Chlorination): The resulting intermediate, likely a thiazolo[5,4-c]pyridin-4-ol or its tautomeric equivalent, can be readily converted to the target 4-chloro derivative. Reagents

like phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ) are standard choices for this type of hydroxyl-to-chloride conversion on heteroaromatic rings. This step is critical as it installs the reactive handle for subsequent diversification.

## Structural Elucidation Protocols

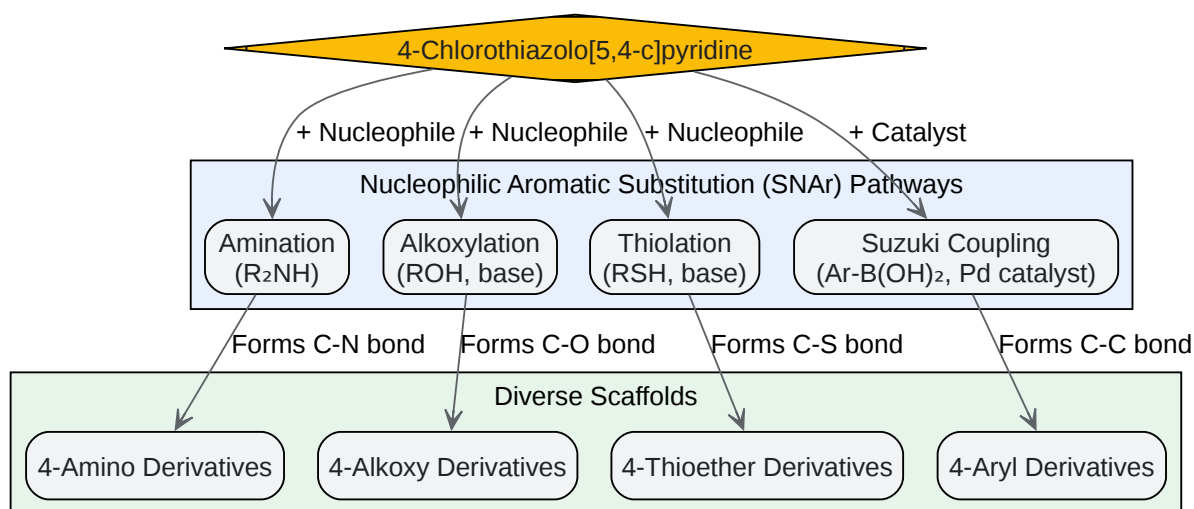
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods.

Technique	Expected Observations
$^1\text{H}$ NMR	Signals in the aromatic region (typically 7.0-9.0 ppm). The proton on the thiazole ring (H2) would likely appear as a singlet. The two protons on the pyridine ring (H6, H7) would exhibit characteristic doublet or multiplet splitting patterns.
$^{13}\text{C}$ NMR	Distinct signals for each of the six carbon atoms. The carbon atom bonded to chlorine (C4) would be significantly influenced by the halogen's electronegativity. Carbons adjacent to nitrogen atoms would also show characteristic downfield shifts.
HRMS (ESI)	The high-resolution mass spectrum would show a molecular ion peak $[\text{M}+\text{H}]^+$ at $m/z$ 170.9778, confirming the elemental formula $\text{C}_6\text{H}_4\text{ClN}_2\text{S}^+$ . [6] The characteristic isotopic pattern for chlorine ( $^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio) would also be observable.
IR Spectroscopy	Characteristic absorption bands for C=N and C=C stretching within the aromatic rings (approx. 1500-1650 $\text{cm}^{-1}$ ) and a C-Cl stretching frequency (approx. 600-800 $\text{cm}^{-1}$ ).

# Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of 4-Chlorothiazolo[5,4-c]pyridine is dominated by the reactivity of the C4-Cl bond. The electron-withdrawing effect of the adjacent pyridine nitrogen atom makes the C4 position electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

**Mechanistic Insight:** The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the pyridine nitrogen's ability to delocalize the negative charge, thereby lowering the activation energy for the substitution. This inherent reactivity makes the 4-chloro group an excellent leaving group.[8]



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Caption: Key derivatization pathways from 4-Chlorothiazolo[5,4-c]pyridine.

Self-Validating Protocols:

- Buchwald-Hartwig Amination: A standard protocol involves reacting 4-Chlorothiazolo[5,4-c]pyridine with a primary or secondary amine in the presence of a palladium catalyst (e.g.,

$\text{Pd}_2(\text{dba})_3$ , a phosphine ligand (e.g., Xantphos), and a base (e.g.,  $\text{Cs}_2\text{CO}_3$ ) in an inert solvent like dioxane. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

- **Suzuki Cross-Coupling:** To form a C-C bond, the chloro-scaffold is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base (e.g.,  $\text{K}_2\text{CO}_3$ ) in a solvent mixture such as toluene/ethanol/water. This allows for the introduction of diverse aromatic systems, crucial for exploring SAR.

## Applications in Drug Discovery and Medicinal Chemistry

The thiazolo[5,4-c]pyridine scaffold and its isomers are prevalent in modern drug discovery, primarily due to their success as kinase inhibitors. The nitrogen atoms of the bicyclic system often act as key hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases. The 4-position, modified from the chloro-intermediate, typically points towards the solvent-exposed region, allowing for modifications that fine-tune selectivity and physical properties.

Biological Target Class	Specific Examples	Therapeutic Area	References
Protein Kinases	PI3K, c-KIT, BCR-ABL, VEGFR2	Oncology, Immunology	[1][3]
DNA Gyrase B	Bacterial DNA Gyrase B	Antibacterial	[1][9]
GPCRs	H <sub>3</sub> Receptor Antagonists	Neurology	[1]
Other Enzymes	Glucokinase Activators	Metabolic Diseases	[1]

**Causality in Action - A Kinase Inhibitor Example:** In the design of a c-KIT inhibitor, the thiazolo[5,4-b]pyridine core (an isomer of the title compound) was used to establish the primary hinge-binding interactions.[3] The synthetic handle, analogous to the 4-chloro position, was

then used to introduce various substituted phenyl groups. This systematic exploration, made possible by the reactive nature of the halogenated intermediate, allowed researchers to identify substituents that fit optimally into a nearby hydrophobic pocket, ultimately leading to a compound with potent activity against imatinib-resistant c-KIT mutants.[3] This demonstrates the direct link between the chemical reactivity of the chloro-intermediate and the successful discovery of a potent drug candidate.

## Conclusion and Future Outlook

4-Chlorothiazolo[5,4-c]pyridine is far more than a simple heterocyclic compound; it is a powerful and enabling building block for modern drug discovery. Its molecular structure, characterized by a privileged purine-like core and a highly reactive C4-chloro group, provides an ideal platform for the rapid and systematic synthesis of compound libraries. The well-understood reactivity through nucleophilic aromatic substitution and cross-coupling reactions allows researchers to rationally design molecules with tailored biological activities. As the demand for novel, selective, and potent therapeutics continues to grow, particularly in oncology and immunology, the strategic application of versatile intermediates like 4-Chlorothiazolo[5,4-c]pyridine will remain a critical component of successful drug development campaigns.

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